molecular formula C10H7NO2 B046352 5-Phenyloxazole-2-carbaldehyde CAS No. 96829-89-9

5-Phenyloxazole-2-carbaldehyde

Cat. No. B046352
CAS RN: 96829-89-9
M. Wt: 173.17 g/mol
InChI Key: GJRAYWVAZQGENN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Phenyloxazole-2-carbaldehyde and its derivatives often involves intramolecular cyclization reactions, showcasing the compound's versatility in organic synthesis. One method for direct synthesis involves intramolecular reaction of propargylamides treated with Pd(II) salts, presenting a valuable pathway alternative to traditional formylation on oxazole rings, which may suffer from regioselectivity and yield issues (Beccalli et al., 2008).

Molecular Structure Analysis

Structural analyses of 5-Phenyloxazole-2-carbaldehyde derivatives, such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, reveal minimal dihedral angles between the triazolyl ring and the attached aryl rings, indicating relatively flat molecular structures conducive to α-glycosidase inhibition (Gonzaga et al., 2016). These structural features play a crucial role in the compound's reactivity and functional properties.

Chemical Reactions and Properties

5-Phenyloxazole-2-carbaldehyde engages in a variety of chemical reactions, demonstrating its reactivity and functional adaptability. The compound participates in reactions such as nucleophilic ring-opening followed by cyclization, providing a route for synthesizing 2-phenyl-4,5-functionalized oxazoles. This process highlights the compound's utility as a versatile template in organic synthesis (Misra & Ila, 2010).

Physical Properties Analysis

Physical properties of 5-Phenyloxazole-2-carbaldehyde derivatives, including their crystal structures and intermolecular interactions, have been documented. Studies reveal that these compounds exhibit stable configurations with distinct intramolecular hydrogen bonds and π-π stacking, contributing to their solid-state behaviors and potential applications in materials science (Chen, 2016).

Chemical Properties Analysis

The chemical properties of 5-Phenyloxazole-2-carbaldehyde derivatives encompass a broad range of reactivities and applications. For instance, the preparation and structural investigation of N,N-disubstituted 2-aminothiazoles from 5-carbaldehydes have explored the synthetic versatility and potential pharmaceutical applications of these compounds (Gillon et al., 1983).

Scientific Research Applications

  • Antimicrobial and Analgesic Activities : Derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to 5-Phenyloxazole-2-carbaldehyde, have shown pronounced antimicrobial and analgesic activities. Specifically, compound 6b demonstrated high receptor affinity (Jayanna et al., 2013).

  • Anticancer Activity : Synthesized molecules, including derivatives of 5-Phenyloxazole-2-carbaldehyde, have shown potential anticancer activity against various cancer cell lines. Notably, compounds 5a and 5h exhibited good potential against CNS, Melanoma, and Breast cancer (Dhuda et al., 2021).

  • Synthesis Methods : A novel one-pot five-component domino process efficiently synthesized tetrahydro-pyrrolo[3,4-b]pyridine-5-one, indicating a valuable method for diversity-oriented synthesis (Liu et al., 2015).

  • Structural Analysis and Stability : Studies on N-unsubstituted 1,2,4-triazole-3-carbaldehydes with 5-aryl substituents, related to 5-Phenyloxazole-2-carbaldehyde, revealed insights into their stability and structural properties (Browne, 1971).

  • Chemical Transformations : Research on 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, a compound analogous to 5-Phenyloxazole-2-carbaldehyde, showed its reactivity with amines, hydrazines, and hydroxylamine, leading to the production of various derivatives (L'abbé et al., 1991).

  • Synthetic Routes and Applications : A general methodology was developed for the preparation of 2,5-disubstituted-1,3-oxazoles, providing a route for synthesizing various derivatives (Williams & Fu, 2010).

Safety And Hazards

The safety data sheet for 5-Phenyloxazole indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-phenyl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRAYWVAZQGENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537955
Record name 5-Phenyl-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyloxazole-2-carbaldehyde

CAS RN

96829-89-9
Record name 5-Phenyl-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to reference (Synthesis 1984, 1048–1050), to a solution of 5-phenyloxazole (1.5 g, 10.3 mmol) in THF:diethyl ether (2:1, 50 mL) at −78° C. is added n-butyl lithium (7.1 mL of 1.6 M solution in hexanes, 11.4 mmol). The reaction is stirred at −78° C. for 30 minutes after which time a solution of N-methyl-2-pyridyl formamide (1.85 mL, 15.5 mmol) in THF (20 mL) is added. The reaction mixture is stirred at −78° C. for 30 min and then at 25° C. for 14 hours. It is quenched by addition of water and extracted with ethyl acetate. The combined organic layers are washed with 10% HCl, saturated sodium bicarbonate and brine before being dried over sodium sulfate and concentrated. The resulting oil is purified by column chromatography (5% ethyl acetate in hexanes) to afford 246 ng of 5-phenyl-1,3-oxazole-2-carbaldehyde.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
THF diethyl ether
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-phenyloxazole (0.192 g) in 2:1 tetrahydrofuran/diethyl ether (7 mL) was cooled to −78° C., and treated with n-butyl lithium (0.582 mL) dropwise under Argon. The mixture was stirred for 30 minutes at −78° C., at this time a solution of N-methyl-N-(pyridin-2-yl) formamide (0.270 g) in tetrahydrofuran (2.6 mL) was added dropwise to the solution. After stirring at −78° C. for 30 minutes, the mixture was allowed to warm up to room temperature and stirring continued overnight. The mixture was quenched by the addition of water and extracted with ethyl acetate. The combined extracts were washed with 10% hydrochloric acid, saturated aqueous solution of sodium bicarbonate and brine, dried and concentrated in vacuo and purified by column chromatography on silica gel (10-50% ethyl acetate in hexane) to provide the title compound (0.016 g) with the following physical data.
Quantity
0.192 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran diethyl ether
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.582 mL
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Phenyloxazole-2-carbaldehyde
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
Y Liu, T Shang, C Xu, H Yang, P Yu, K Lu - Advances in Applied …, 2015 - Springer
… In a 10 mL vial equipped with a magnetic stir bar, 5-phenyloxazole-2-carbaldehyde (1) (173 mg, 1.0 mmol), p-toluidine (2) (107 mg, 1.0 mmol), (Z)-4-methoxy-4-oxobut-2-enoic acid (3) (…
Number of citations: 4 link.springer.com

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